

BOC-NH-PEG2-propene safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BOC-NH-PEG2-propene

Cat. No.: B1676993

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In-Depth Technical Guide: BOC-NH-PEG2-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and technical information for **BOC-NH-PEG2-propene**, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

BOC-NH-PEG2-propene, systematically named tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate, is a molecule featuring a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and a terminal propene group. This trifunctional nature makes it a versatile tool in bioconjugation and medicinal chemistry.

Table 1: Chemical and Physical Properties of **BOC-NH-PEG2-propene**



Property	Value	Source
IUPAC Name	tert-butyl N-[2-(2-prop-2- enoxyethoxy)ethyl]carbamate	Internal Compilation
Molecular Formula	C12H23NO4	Internal Compilation
Molecular Weight	245.32 g/mol	Internal Compilation
Appearance	White to off-white solid	General supplier information
Solubility	Soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF). Insoluble in water.[1]	General supplier information
Melting Point	Data not available	
Boiling Point	Data not available	_
Density	Data not available	-
Vapor Pressure	Data not available	_
Flash Point	Data not available	

Note: Quantitative physical property data for **BOC-NH-PEG2-propene** is not readily available in public databases or safety data sheets. The information provided is based on general descriptions from chemical suppliers.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) with detailed toxicological data for **BOC-NH-PEG2-propene** is not publicly available. A summary of the available safety information is presented below. It is imperative to handle this compound in a well-ventilated laboratory setting, wearing appropriate personal protective equipment (PPE).

Table 2: Hazard Identification and Precautionary Measures



Hazard Category	Information	Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation)	No data available.	Avoid ingestion, skin contact, and inhalation.
Skin Corrosion/Irritation	No data available. Handle as a potential irritant.	Wear protective gloves and clothing.
Serious Eye Damage/Irritation	No data available. Handle as a potential irritant.	Wear safety glasses with side- shields or goggles.
Respiratory or Skin Sensitization	No data available.	Avoid breathing dust or vapors.
Germ Cell Mutagenicity	No data available.	
Carcinogenicity	No data available.	_
Reproductive Toxicity	No data available.	_
Specific Target Organ Toxicity	No data available.	_

First Aid Measures:

- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
- In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage:

- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
- Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.



Experimental Protocols and Applications

Detailed experimental protocols for the use of **BOC-NH-PEG2-propene** are proprietary to the research and development entities utilizing them. However, based on its structure, its primary application is as a linker in the synthesis of PROTACs.

A generalized experimental workflow for the incorporation of **BOC-NH-PEG2-propene** into a PROTAC is outlined below. This process typically involves two key chemical transformations: deprotection of the Boc-protected amine and reaction of the propene group.

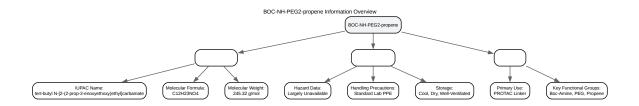
Generalized PROTAC Synthesis Workflow:

- Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield a free amine.
- Coupling to a Warhead: The newly exposed amine is then coupled to the carboxylic acid of a
 "warhead" molecule (a ligand that binds to the target protein) using standard peptide
 coupling reagents (e.g., HATU, HOBt).
- Functionalization of the Propene Group: The terminal propene group can be functionalized through various chemical reactions. A common approach is a thiol-ene "click" reaction, where a thiol-containing E3 ligase ligand is added across the double bond, often initiated by UV light or a radical initiator.
- Purification: The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.

Diagrams

The following diagrams illustrate the logical relationships of the available information and a generalized workflow for the use of **BOC-NH-PEG2-propene** in PROTAC synthesis.

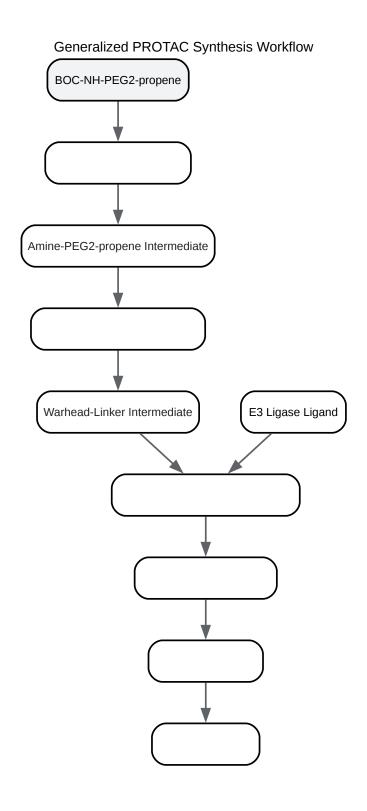




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Caption: Overview of available information for **BOC-NH-PEG2-propene**.





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Caption: Generalized workflow for synthesizing a PROTAC using **BOC-NH-PEG2-propene**.



Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. All laboratory work should be conducted by qualified individuals with appropriate training and supervision, and after consulting all available safety information and conducting a thorough risk assessment.

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References

- 1. fishersci.com [fishersci.com]
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